

Commercial Sources and Analytical Protocols for High-Purity Sphinganine Standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sphinganine*

Cat. No.: *B043673*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to commercially available high-purity **sphinganine** standards and their application in research and drug development. **Sphinganine** (also known as dihydrosphingosine) is a critical intermediate in the de novo biosynthesis of all sphingolipids and a key signaling molecule in its own right. Accurate quantification and analysis of **sphinganine** are essential for understanding its role in various cellular processes and its implications in disease.

Commercial Availability of Sphinganine Standards

A variety of high-purity **sphinganine** standards are available from several reputable suppliers. These standards are crucial for the accurate quantification of endogenous **sphinganine** in biological samples using mass spectrometry-based techniques. The table below summarizes the offerings from key vendors, providing a comparative overview of available **sphinganine** analogs, their purity, and pricing.

Supplier	Product Name	Catalog Number	Purity	Quantity	Price (USD)
Avanti Polar Lipids (dist. by Sigma-Aldrich)	Sphinganine (d18:0)	860498P	>99%	10 mg	Varies
Sphinganine (d18:0)	860498P	>99%	25 mg	Varies	
Sphinganine (d18:0)	860498P	>99%	100 mg	Varies	
Sphinganine (d17:0)	860654P	>99% (TLC)	-	-	
Sphinganine (d20:0)	860674P	>99% (TLC)	5 mg	Varies	
Sphinganine-d7	860658P	-	1 mg	Varies	
Biosynth	Sphinganine	FS16403	-	5 mg	\$233.65
Sphinganine	FS16403	-	50 mg	\$817.50	
BroadPharm	Sphinganine (d20:0)	BP-42454	-	1 mg	\$180.00
Sphinganine (d20:0)	BP-42454	-	5 mg	\$340.00	
Cayman Chemical	Sphinganine (d18:0)	10007945	≥95%	25 mg	Varies
Sphinganine (d17:0)	-	≥98%	-	-	
Sphinganine (d20:0)	-	≥98%	-	-	

Sphinganine-d7 (d18:0)	27145	>99% deuterated	-	\$237.00
MedChemExpress	Sphinganine 1-phosphate	HY-113116	-	1 mg \$350.00
Sphinganine 1-phosphate	HY-113116	-	5 mg	\$1080.00

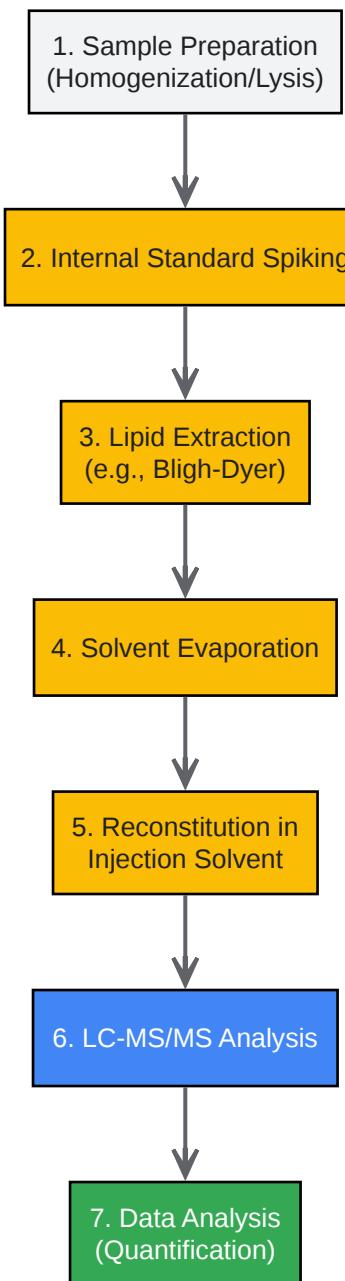
Note: Prices are subject to change and may not include shipping and handling fees. Please refer to the supplier's website for the most current pricing and availability. Purity information is as reported by the supplier and may be determined by various methods (e.g., TLC, HPLC).

Sphinganine in the Sphingolipid Metabolism Pathway

Sphinganine is a central molecule in the de novo synthesis of sphingolipids. The pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then rapidly reduced to **sphinganine**. **Sphinganine** is subsequently acylated by ceramide synthases to form dihydroceramides, which are then desaturated to produce ceramides, the precursors to more complex sphingolipids like sphingomyelin and glycosphingolipids.

[Click to download full resolution via product page](#)

Sphingolipid de novo synthesis and signaling pathway.


Experimental Protocol: Quantification of Sphinganine by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of **sphinganine** from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as **sphinganine-d7**, is highly recommended for accurate quantification.

Materials and Reagents

- High-purity **sphinganine** standard (e.g., **Sphinganine** (d18:0))
- Stable isotope-labeled internal standard (e.g., **Sphinganine-d7**)
- HPLC-grade solvents: Methanol, Chloroform, Water, Formic Acid, Acetonitrile
- Ammonium formate
- Extraction buffer: To be optimized based on sample type (e.g., for cells/tissues, a common buffer is a mixture of isopropanol, water, and ethyl acetate).

Experimental Workflow

[Click to download full resolution via product page](#)

Workflow for **sphinganine** quantification.

Detailed Methodology

- Sample Preparation:
 - For cultured cells, wash with ice-cold PBS, scrape, and pellet by centrifugation.

- For tissues, weigh and homogenize in a suitable buffer on ice.
- For plasma/serum, use a defined volume.
- Internal Standard Spiking:
 - Add a known amount of the **sphinganine** internal standard (e.g., **sphinganine-d7**) to each sample prior to extraction. The amount should be comparable to the expected endogenous levels of **sphinganine**.
- Lipid Extraction:
 - A commonly used method is the Bligh and Dyer extraction:
 - To the sample, add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water.
 - Vortex thoroughly and incubate at room temperature for 10-20 minutes.
 - Add chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.
 - Centrifuge to separate the phases.
 - Collect the lower organic phase containing the lipids.
- Solvent Evaporation:
 - Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
- Reconstitution:
 - Reconstitute the dried lipid extract in a suitable injection solvent, typically a mixture of mobile phases A and B used for the LC separation.
- LC-MS/MS Analysis:
 - Chromatography: Use a C18 reverse-phase column.

- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
- Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
- Develop a gradient elution method to separate **sphinganine** from other lipids.
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
 - Use Multiple Reaction Monitoring (MRM) for quantification.
 - Monitor the specific precursor-to-product ion transitions for endogenous **sphinganine** and the internal standard. For example:
 - **Sphinganine** (d18:0): m/z 302.3 → 284.3
 - **Sphinganine-d7**: m/z 309.3 → 291.3
- Data Analysis:
 - Integrate the peak areas for both the endogenous **sphinganine** and the internal standard.
 - Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
 - Quantify the amount of **sphinganine** in the sample by comparing this ratio to a standard curve generated using known amounts of the high-purity **sphinganine** standard.

Conclusion

The availability of high-purity **sphinganine** standards is paramount for accurate and reproducible research in the field of sphingolipid metabolism and signaling. This guide provides researchers with a starting point for sourcing these critical reagents and a robust protocol for their application in quantitative mass spectrometry. By employing these standards and methods, scientists can further elucidate the complex roles of **sphinganine** in health and disease, paving the way for novel therapeutic interventions.

- To cite this document: BenchChem. [Commercial Sources and Analytical Protocols for High-Purity Sphinganine Standards]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b043673#commercial-sources-for-high-purity-sphinganine-standards\]](https://www.benchchem.com/product/b043673#commercial-sources-for-high-purity-sphinganine-standards)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com